4-Amino-2-(methylthio)pyridine
CAS No.: 59243-39-9
Cat. No.: VC7846283
Molecular Formula: C6H8N2S
Molecular Weight: 140.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59243-39-9 |
|---|---|
| Molecular Formula | C6H8N2S |
| Molecular Weight | 140.21 |
| IUPAC Name | 2-methylsulfanylpyridin-4-amine |
| Standard InChI | InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) |
| Standard InChI Key | MZSQIZRESVBKIM-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=C1)N |
| Canonical SMILES | CSC1=NC=CC(=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Amino-2-(methylthio)pyridine belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at the 1-position. The amino (-NH) and methylthio (-S-CH) substituents at the 4- and 2-positions, respectively, confer distinct electronic and steric properties. The IUPAC name, 2-methylsulfanylpyridin-4-amine, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.21 g/mol | |
| Exact Mass | 140.041 Da | |
| Polar Surface Area (PSA) | 64.21 Ų | |
| LogP | 1.97 | |
| HS Code | 2933399090 |
Synthesis and Industrial Production
Patent-Based Synthesis
A notable synthesis route is disclosed in NOVARTIS AG’s patent WO2007/084786 A1, where 4-amino-2-(methylthio)pyridine is listed as a precursor for pharmaceutical compounds . Although detailed reaction conditions are omitted, the patent highlights its role in multistep syntheses, likely involving:
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Functionalization of pyridine via nucleophilic aromatic substitution.
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Protection/deprotection strategies for the amino group, as seen in the Boc-protected derivative (4-(Boc-amino)-2-(methylthio)pyridine) .
Table 2: Regulatory and Trade Information
Applications in Chemical Synthesis
Catalysis
4-Amino-2-(methylthio)pyridine serves as a high-efficiency catalyst in organic reactions, particularly in C–C and C–N bond-forming processes . Its dual functional groups (amine and thioether) enable synergistic activation of substrates, enhancing reaction rates and yields.
Pharmaceutical Intermediates
The compound’s role in NOVARTIS AG’s patent underscores its importance in drug discovery . It acts as a building block for kinase inhibitors and anticancer agents, analogous to pyrrolo[2,3-d]pyrimidine derivatives reported in MDPI’s Molbank .
Comparative Analysis with Structural Analogs
4-(Aminomethyl)pyridine
This analog (CAS# 3731-53-1) features an aminomethyl group at the 4-position. With a higher boiling point (503.2 K) compared to 4-amino-2-(methylthio)pyridine, it demonstrates the impact of substituents on volatility.
Pyrimidine Derivatives
Compounds like 4-amino-2-methyl-5-(diphosphooxymethyl)pyrimidine (PubChem CID 25245586) highlight the divergent applications of nitrogen heterocycles, particularly in biochemistry (e.g., as metabolites).
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